5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Description
The compound 5-chloro-2-methoxy-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide features a benzamide core substituted with a 5-chloro-2-methoxy group. The amide nitrogen is further functionalized with a methylene-linked 1,2,4-oxadiazole ring bearing a 5-methylisoxazol-3-yl substituent. This hybrid structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4/c1-8-5-11(19-23-8)14-18-13(24-20-14)7-17-15(21)10-6-9(16)3-4-12(10)22-2/h3-6H,7H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDINZQZFNYTWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its 1,2,4-oxadiazole-isoxazole dual heterocyclic system. Below is a comparative analysis with structurally related benzamide derivatives:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s methoxy group and methylisoxazole substituent likely enhance lipophilicity (predicted logP ~4.6, based on analogues in ), favoring membrane permeability.
- Hydrogen Bonding: The absence of hydrogen bond donors (as seen in ) contrasts with compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which utilize N–H⋯N/F interactions for crystal packing and target binding.
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